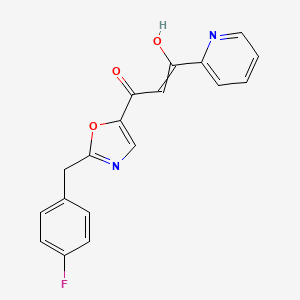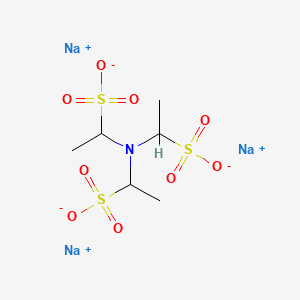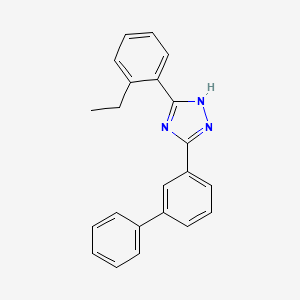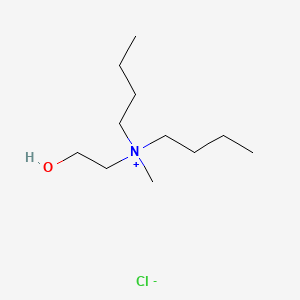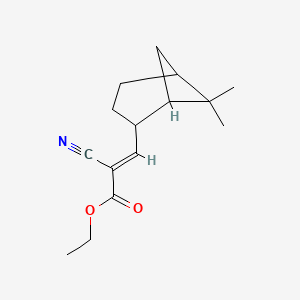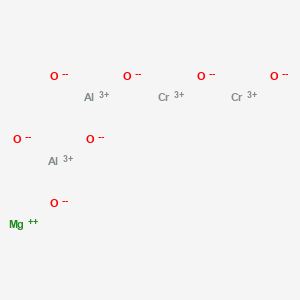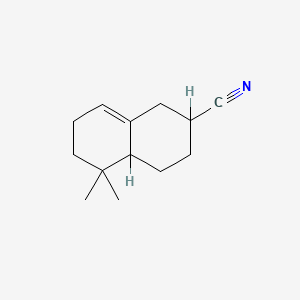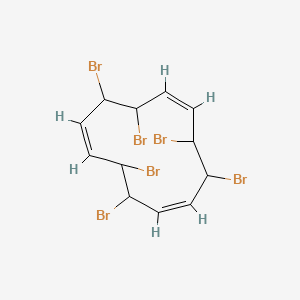
Iron tris(2-ethylbutyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron tris(2-ethylbutyrate) is a coordination compound where iron is complexed with three 2-ethylbutyrate ligands. This compound is known for its applications in various fields, including catalysis and materials science. The molecular formula of iron tris(2-ethylbutyrate) is C18H33FeO6, and it has a molecular weight of 401.30 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron tris(2-ethylbutyrate) can be synthesized through the reaction of iron(III) chloride with 2-ethylbutyric acid in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
FeCl3+3C6H12O2→Fe(C6H12O2)3+3HCl
The reaction mixture is usually heated under reflux conditions to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of iron tris(2-ethylbutyrate) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include distillation and advanced filtration techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Iron tris(2-ethylbutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxide and other by-products.
Reduction: It can be reduced to iron(II) complexes under specific conditions.
Substitution: The 2-ethylbutyrate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines.
Major Products Formed
Oxidation: Iron(III) oxide and organic by-products.
Reduction: Iron(II) complexes and hydrogen gas.
Substitution: New iron complexes with different ligands.
Applications De Recherche Scientifique
Iron tris(2-ethylbutyrate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its role in biological systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of iron tris(2-ethylbutyrate) involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The 2-ethylbutyrate ligands stabilize the iron center and influence its reactivity. The compound can interact with various molecular targets, including enzymes and other metal complexes, through coordination and redox mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron tris(acetylacetonate): Another iron(III) complex with acetylacetonate ligands.
Iron tris(benzoylacetonate): An iron(III) complex with benzoylacetonate ligands.
Iron tris(dipivaloylmethanate): An iron(III) complex with dipivaloylmethanate ligands.
Uniqueness
Iron tris(2-ethylbutyrate) is unique due to the specific properties imparted by the 2-ethylbutyrate ligands. These ligands provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. Compared to other similar compounds, iron tris(2-ethylbutyrate) may exhibit different solubility, volatility, and catalytic properties .
Propriétés
Numéro CAS |
82807-83-8 |
|---|---|
Formule moléculaire |
C18H33FeO6 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
2-ethylbutanoate;iron(3+) |
InChI |
InChI=1S/3C6H12O2.Fe/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
Clé InChI |
PLNMRWMBKXZPLJ-UHFFFAOYSA-K |
SMILES canonique |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


